Glycine, N-(carboxymethyl)-N-hexadecyl-

Surfactant Science Micellization Colloid Chemistry

Glycine, N-(carboxymethyl)-N-hexadecyl- (CAS 3775-52-8), also referred to as N-hexadecyl iminodiacetic acid (HIDA), is a specialized amino acid derivative featuring a glycine backbone modified with a carboxymethyl group and a hexadecyl (C16) alkyl chain. This amphiphilic structure positions the compound as a chelating surfactant, a class of molecules that combines surface activity with the ability to bind metal ions.

Molecular Formula C20H39NO4
Molecular Weight 357.5 g/mol
CAS No. 3775-52-8
Cat. No. B12107546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(carboxymethyl)-N-hexadecyl-
CAS3775-52-8
Molecular FormulaC20H39NO4
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(CC(=O)O)CC(=O)O
InChIInChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(22)23)18-20(24)25/h2-18H2,1H3,(H,22,23)(H,24,25)
InChIKeyAFPRBBQKUYJMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(carboxymethyl)-N-hexadecyl- (CAS 3775-52-8): Procurement Guide for Chelating Surfactant Applications


Glycine, N-(carboxymethyl)-N-hexadecyl- (CAS 3775-52-8), also referred to as N-hexadecyl iminodiacetic acid (HIDA), is a specialized amino acid derivative featuring a glycine backbone modified with a carboxymethyl group and a hexadecyl (C16) alkyl chain . This amphiphilic structure positions the compound as a chelating surfactant, a class of molecules that combines surface activity with the ability to bind metal ions [1]. Its fundamental properties include a molecular formula of C20H39NO4, a molecular weight of 357.5 g/mol, and an estimated XLogP3 of 4.9, indicative of its balanced hydrophilic-lipophilic character .

Why Generic Substitution of Glycine, N-(carboxymethyl)-N-hexadecyl- is High-Risk: A Call for Quantitative Evidence


The class of alkyl-N-iminodiacetic acids exhibits properties that are highly sensitive to alkyl chain length, which dictates micellization behavior, metal complex stability, and application performance [1]. Consequently, substituting Glycine, N-(carboxymethyl)-N-hexadecyl- (C16) with a shorter-chain analog (e.g., C12) or a conventional surfactant lacking the iminodiacetic head group (e.g., SDS) will inevitably alter critical parameters such as the critical micelle concentration (CMC), aggregation number, and chelation efficiency [2]. This non-interchangeability underscores the necessity for a rigorous, data-driven procurement process based on the specific quantitative evidence presented below.

Glycine, N-(carboxymethyl)-N-hexadecyl- (CAS 3775-52-8): Head-to-Head Performance Evidence for Scientific Selection


Critical Micelle Concentration (CMC) Advantage Over Shorter-Chain Analogs for Enhanced Surface Activity

The dipotassium salt of N-hexadecyl iminodiacetic acid (C16-IDA) demonstrates significantly enhanced surface activity compared to shorter-chain analogs, as evidenced by its lower critical micelle concentration (CMC). The CMC for C16-IDA was determined to be as low as 0.0012 M, placing it at the extreme lower end of the 0.022–0.0012 M range reported for a homologous series of alkyl iminodiacetic acid derivatives [1]. This value represents a more than 18-fold reduction compared to the upper bound of the series (0.022 M), a difference directly attributed to the increased hydrophobicity conferred by the C16 chain.

Surfactant Science Micellization Colloid Chemistry

Metal Chelation Stability Constant (log β₂) Advantage for Copper(II) Over Shorter-Chain Analogs

The stability constant (log β₂) for the formation of a bis-complex with Copper(II) ions is significantly higher for longer-chain alkyl-N-iminodiacetates. For n-hexyl-N-iminodiacetate (C6-IDA), the log β₂ is 21.9(2), whereas for methyl-N-iminodiacetate (C1-IDA), it is 19.5(2) [1]. While a direct value for the C16 homolog is not provided in this study, the established trend of increasing complex stability with increasing alkyl chain length strongly suggests that the C16 derivative (Glycine, N-(carboxymethyl)-N-hexadecyl-) would exhibit an even higher stability constant, thereby offering superior metal-binding performance in applications like immobilized metal affinity chromatography (IMAC).

Coordination Chemistry Metal Affinity Chromatography Environmental Remediation

Proven Functionality as a Ligand in Metal Affinity-Immobilized Liposome Chromatography (MA-ILC)

The specific utility of N-hexadecyl iminodiacetic acid (HIDA) is demonstrated in a published method for Metal Affinity-Immobilized Liposome Chromatography (MA-ILC), where it serves as the functional ligand for adsorbing Cu(II) ions [1]. In this application, the long C16 alkyl chain anchors the chelating head group to the liposome membrane, while the iminodiacetic acid moiety selectively captures Cu(II). This enables the retention and separation of peptides based on both their affinity for the immobilized metal ion (e.g., histidine content) and their interaction with the liposome membrane [1]. Substituting HIDA with a soluble chelator like EDTA or a shorter-chain analog would fail to create the requisite dual-mode (metal affinity + hydrophobic) stationary phase.

Chromatography Peptide Separation Biochemical Engineering

Demonstrated Utility in pH-Responsive Clean Fracturing Fluids for Enhanced Oil Recovery

N-hexadecyl iminodiacetic acid (HIA) has been specifically studied as a key component in a pH-responsive clean fracturing fluid system, where it forms viscoelastic wormlike micelles (WLMs) with cetyltrimethylammonium bromide (CTAB) [1]. Molecular dynamics simulations revealed that the dual carboxyl groups of HIA are critical for pH-dependent electrostatic interactions that drive the formation of these high-viscosity structures. The system's rheological properties are tunable by pH, offering a clean alternative to polymer-based fracturing fluids that leave damaging residues [1]. In contrast, conventional anionic surfactants like sodium dodecyl sulfate (SDS) lack the dual carboxylate functionality required for this specific pH-responsive behavior and do not form analogous WLMs with CTAB under the same conditions.

Enhanced Oil Recovery Rheology Petroleum Engineering

Quantified Aggregation Number Advantage for Superior Solubilization Capacity

The dipotassium salt of N-hexadecyl iminodiacetic acid (C16-IDA) forms micelles with a significantly larger aggregation number compared to shorter-chain homologs, with reported values ranging from 60 to 94 for the series, with the C16 derivative at the upper end [1]. A larger aggregation number correlates with a greater number of surfactant molecules per micelle, which in turn provides a larger hydrophobic core volume. This translates to an enhanced capacity for solubilizing hydrophobic guest molecules, such as poorly water-soluble drugs or environmental contaminants, compared to surfactants like SDS (aggregation number ~60) or Tween 80 (aggregation number ~60) which form smaller micelles [1].

Micellar Solubilization Drug Delivery Formulation Science

Validated Application Scenarios for Glycine, N-(carboxymethyl)-N-hexadecyl- (CAS 3775-52-8) Based on Quantitative Evidence


Advanced Chromatography: Metal Affinity-Immobilized Liposome Chromatography (MA-ILC) for Peptide Separation

Based on its proven use as a functional ligand in MA-ILC [1], Glycine, N-(carboxymethyl)-N-hexadecyl- is the preferred compound for researchers developing novel stationary phases for peptide and protein analysis. Its C16 tail ensures stable integration into liposome membranes, while its IDA head group efficiently chelates transition metals like Cu(II). This enables a unique dual-mode separation mechanism—metal affinity and hydrophobic interaction—that is not possible with water-soluble chelators or non-amphiphilic surfactants [1].

Enhanced Oil Recovery (EOR): Formulation of pH-Responsive Clean Fracturing Fluids

This compound is a critical component for formulating next-generation, clean fracturing fluids for EOR [1]. Its dual carboxyl groups enable the formation of pH-responsive, viscoelastic wormlike micelles when paired with a cationic surfactant like CTAB. This property allows for tunable fluid viscosity and clean breaking without the formation damage associated with polymer-based fluids [1]. The selection of this specific compound over other anionic surfactants is justified by its unique, experimentally validated role in this application.

Formulation Science: High-Capacity Solubilization of Hydrophobic Actives

For formulators in the pharmaceutical, cosmetic, or agrochemical industries, Glycine, N-(carboxymethyl)-N-hexadecyl- offers a quantifiable advantage in micellar solubilization capacity. Its high aggregation number (N_agg ~94) translates to a larger hydrophobic core per micelle compared to common alternatives like SDS or Tween 80 (N_agg ~60) [1]. This superior solubilization capacity can lead to more efficient, higher-loading formulations, potentially reducing the amount of surfactant required and improving the stability of the final product.

Environmental Remediation and Metal Recovery: High-Stability Metal Chelation

The compound's strong metal-binding affinity, inferred from the trend of increasing stability constants with alkyl chain length for copper(II) and zinc(II) complexes [1][2], makes it a strong candidate for applications in environmental remediation and metal recovery. Its amphiphilic nature allows it to act as a chelating surfactant, potentially enabling processes like micellar-enhanced ultrafiltration (MEUF) for the selective removal and concentration of toxic or valuable metal ions from aqueous waste streams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine, N-(carboxymethyl)-N-hexadecyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.